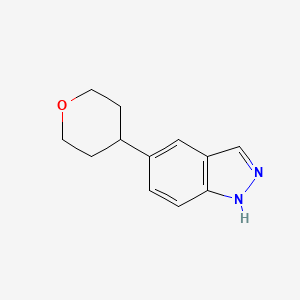

5-(Tetrahydro-pyran-4-YL)-1H-indazole

Description

BenchChem offers high-quality 5-(Tetrahydro-pyran-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydro-pyran-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDVEZOLXMDDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696171 | |

| Record name | 5-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-70-8 | |

| Record name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure-Activity Relationship of 5-(Tetrahydro-pyran-4-yl) Indazole Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Focus: CNS-penetrant Kinase Inhibitors (LRRK2) and Physicochemical Optimization.

Executive Summary

The 5-(tetrahydro-pyran-4-yl) indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of Type I kinase inhibitors for central nervous system (CNS) targets. While the indazole core provides a high-affinity anchor to the ATP-binding hinge region of kinases, the 5-(tetrahydro-pyran-4-yl) moiety is a strategic installation designed to solve the "solubility-permeability paradox" often encountered in CNS drug discovery.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its most prominent application: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson’s Disease (PD).[1][2][3] We examine how this specific topology balances metabolic stability, brain penetration (

The Medicinal Chemistry Core: SAR Analysis

The Indazole Hinge Binder

The 1H-indazole core serves as the primary pharmacophore. In the context of LRRK2 and similar kinases (e.g., CDK2, ITK), the indazole acts as a bidentate hydrogen bond donor/acceptor system.

-

N1 (Donor): Typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu1948 in LRRK2).

-

N2 (Acceptor): Accepts a hydrogen bond from the backbone amide (e.g., Ala1950 in LRRK2).

-

Critical Insight: Unlike indoles, the extra nitrogen in the indazole ring lowers the pKa, making the N-H a better donor and modulating the electron density of the system to reduce oxidative metabolism prone to electron-rich rings.

The 5-(Tetrahydro-pyran-4-yl) Motif: The "Solubility Vector"

The introduction of a tetrahydropyran (THP) ring at the 5-position is not arbitrary; it is a calculated multiparametric optimization.

-

Metabolic Blockade: The 5-position of the indazole is a "soft spot" for CYP450-mediated oxidation (hydroxylation). Replacing a phenyl or alkyl group with the THP ring blocks this metabolic liability.

-

Lipophilicity Efficiency (LipE): The THP ring is lipophilic enough to maintain blood-brain barrier (BBB) permeability but contains an ether oxygen that lowers LogP compared to a cyclohexyl analog. This reduction in LogP improves solubility without incurring the high desolvation penalty of a fully polar group (like piperazine), which would hamper CNS entry.

-

Shape Complementarity: In LRRK2, the 5-position vector points towards the solvent-exposed region near the ribose binding pocket. The chair conformation of the THP ring provides bulk that can displace water molecules, gaining entropic binding energy.

The 3-Position: The Selectivity Filter

While the indazole and THP group provide binding affinity and physicochemical properties, the substituent at the 3-position dictates selectivity .

-

Heteroaryl Substituents: Introduction of 5- or 6-membered heterocycles (e.g., pyrimidine, methyl-pyrazole) at C3 extends the molecule into the "gatekeeper" region or the back pocket.

-

Steric Clashes: By carefully selecting the size of the C3 substituent, chemists can induce steric clashes with non-target kinases that have smaller gatekeeper residues, thereby achieving high selectivity (e.g., >200-fold against structurally similar kinases).

Visualizing the SAR Logic

The following diagram maps the functional roles of each sector of the molecule.

Figure 1: Functional decomposition of the 5-(tetrahydro-pyran-4-yl) indazole scaffold.

Case Study: The "Reinvented" Indazole (Compound 23)

Reference: Logan et al., J. Med. Chem. 2024[3][4]

Recent optimization campaigns by Merck and partners highlighted the evolution of this scaffold. Early leads showed safety risks or poor brain penetration (

-

Challenge: High efflux transporter liability (P-gp/BCRP substrate) limited central target engagement.

-

Solution: The "reinvented" series utilized the 5-THP group (or closely related ethers) to lower the hydrogen bond donor count and modulate PSA (Polar Surface Area).

-

Outcome (Compound 23):

-

LRRK2 IC50: < 1 nM (High Potency)[2]

-

Selectivity: Excellent off-target profile.

-

Efflux: Reduced P-gp recognition, leading to high unbound brain concentration.

-

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust route to install the THP ring is via palladium-catalyzed cross-coupling.

Standard Operating Procedure (SOP):

-

Reagents:

-

Substrate: 5-bromo-3-iodo-1H-indazole (or N-protected variant).

-

Coupling Partner: 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.

-

Catalyst:

(Choice driven by steric bulk and stability). -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Workflow:

-

Step A (Coupling): Degas solvents with

. Mix substrate, boronate, and base.[5] Add catalyst last. Heat to 90°C for 4-16 hours. Monitor by LCMS for the intermediate 5-(3,6-dihydro-2H-pyran-4-yl)-indazole. -

Step B (Reduction): The coupling yields an alkene (dihydro-pyran). To get the tetrahydro-pyran, dissolve the crude intermediate in MeOH/EtOAc. Add 10% Pd/C. Stir under

balloon (1 atm) for 2-4 hours. Filter through Celite. -

Step C (C3 Functionalization): Perform a second Suzuki or

reaction at the 3-position (if using 3-iodo precursor) to install the selectivity element.

-

Figure 2: Synthetic route for the installation of the 5-THP moiety.

Biological Validation: LRRK2 LanthaScreen Assay

To verify the activity of the synthesized derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the industry standard.

-

Principle: Detects the binding of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) to the kinase. Displacement by the test compound reduces the FRET signal between the tracer and a Europium-labeled anti-tag antibody.

-

Protocol:

-

Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Incubation: Mix 5 nM LRRK2 (G2019S mutant or WT), 2 nM LanthaScreen Eu-anti-GST antibody, and 5 nM Kinase Tracer 236.

-

Dosing: Add test compound (10-point dilution series).

-

Readout: Incubate 60 min at RT. Read on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Data: Calculate

based on the emission ratio.

-

Quantitative Data Summary

The table below summarizes the impact of the 5-THP group compared to other common substituents in LRRK2 indazole series (Representative data aggregated from J. Med. Chem. and Bioorg.[6] Med. Chem. Lett.).[6]

| 5-Position Substituent | LRRK2 IC50 (nM) | LLE (Lipophilic Ligand Efficiency) | CNS Penetration (Kp,uu) | Notes |

| -H | > 100 | Low | High | Lacks shape complementarity; low potency. |

| -Phenyl | 5 | Moderate | Moderate | Metabolic liability (CYP oxidation); moderate solubility. |

| -Morpholine | 12 | Low | Low | Too polar; P-gp substrate liability. |

| -Tetrahydropyran-4-yl | 0.8 - 2.5 | High (>5) | High (>0.5) | Optimal balance of potency, metabolic stability, and CNS entry. |

References

-

Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors Source: Journal of Medicinal Chemistry (2024) URL:[Link]

-

Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2) Source: Bioorganic & Medicinal Chemistry Letters (2019) URL:[Link]

-

Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond Source: Bioorganic & Medicinal Chemistry Letters (2019) URL:[Link]

-

Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease Source: Journal of Medicinal Chemistry (Review) URL:[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2) - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Structural Analysis and Synthetic Utility of 5-(Tetrahydro-pyran-4-yl)-1H-indazole in Drug Discovery

Executive Summary & Physiochemical Profile

5-(Tetrahydro-pyran-4-yl)-1H-indazole represents a privileged molecular scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibitor development. This structure combines the bioisosteric utility of the indazole core (mimicking the purine ring of ATP) with the pharmacokinetic enhancement properties of the tetrahydropyran (THP) moiety.

The following table consolidates the core physiochemical data for researchers and process chemists.

| Property | Data Specification |

| IUPAC Name | 5-(oxan-4-yl)-1H-indazole |

| Common Name | 5-(Tetrahydro-pyran-4-yl)-1H-indazole |

| CAS Number | 885272-70-8 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Exact Mass | 202.1106 g/mol |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (N-H of Indazole) |

| H-Bond Acceptors | 2 (N of Indazole, O of Pyran) |

| Predicted Density | 1.208 ± 0.06 g/cm³ |

Synthetic Architecture: The Suzuki-Miyaura Protocol[3]

The most robust route to 5-(tetrahydro-pyran-4-yl)-1H-indazole is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over reduction of dihydropyran intermediates due to higher regioselectivity and milder conditions.

Retrosynthetic Logic

The synthesis disconnects at the C5-C4' bond. The electron-deficient nature of the 5-bromoindazole requires an electron-rich phosphine ligand on the Palladium catalyst to facilitate the oxidative addition step.

Optimized Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale and utilizes Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the indazole nitrogen.

Reagents:

-

Substrate A: 5-Bromo-1H-indazole (197 mg, 1.0 mmol)

-

Substrate B: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (or Tetrahydro-pyran-4-boronic acid) (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with Substrate A, Substrate B, and Pd(dppf)Cl₂. Seal and purge with Nitrogen (N₂) for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) followed by the 2M K₂CO₃ solution (1.5 mL).

-

Activation: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (m/z 196/198).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0-5% Methanol in Dichloromethane).

-

Hydrogenation (If using unsaturated boronate): If the coupling partner was a dihydropyran, dissolve the intermediate in MeOH and hydrogenate (H₂, 1 atm) over Pd/C (10%) for 2 hours to yield the final tetrahydro product.

Synthetic Pathway Visualization

Figure 1: Catalytic cycle for the C-C bond formation between the indazole core and the pyran ring.

Structural Biology & Pharmacophore Mapping

In drug discovery, this specific molecule is rarely a final drug but rather a high-value Fragment or Intermediate . Its utility stems from its ability to satisfy specific binding pocket requirements in kinases (e.g., LRRK2, JAK, ROCK).

Binding Mode Mechanics

-

The Hinge Binder: The indazole nitrogen atoms (N1/N2) typically form a bidentate hydrogen bond network with the "hinge region" amino acids of the kinase ATP-binding pocket.

-

The Solvent Front: The tetrahydropyran ring at the 5-position usually projects towards the solvent-exposed region. The ether oxygen in the pyran ring can act as a weak H-bond acceptor, interacting with water networks or specific residues like Lysine or Aspartate near the pocket entrance.

Pharmacophore Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the indazole and THP moieties.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Target Mass: [M+H]⁺ = 203.12

-

Pattern: Look for a clean single peak. The absence of the bromine isotope pattern (1:1 ratio at M and M+2) confirms the successful coupling of the starting material.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

-

Indazole Singlet: The proton at position C3 of the indazole ring typically appears as a sharp singlet around δ 8.0 ppm .

-

Aromatic Region: Two doublets/multiplets between δ 7.2 – 7.7 ppm corresponding to H6 and H7.

-

Pyran Methine: A multiplet around δ 2.8 – 3.0 ppm representing the single proton on the pyran ring where it connects to the indazole.

-

Pyran Methylenes: A distinct set of multiplets in the aliphatic region (δ 1.6 – 1.9 ppm and δ 3.4 – 4.0 ppm ) corresponding to the CH₂ groups of the pyran ring.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 51358504, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analogous Structure Reference). Retrieved from [Link]

-

Song, J. J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17, 4510-4523. (Provides foundational Suzuki conditions for 5-bromoindazole). Retrieved from [Link]

Biological Activity of Tetrahydro-pyran-4-yl Substituted Indazoles

This guide details the biological activity, medicinal chemistry, and therapeutic applications of tetrahydro-pyran-4-yl substituted indazoles . This specific pharmacophore combines the privileged indazole scaffold (a potent kinase hinge-binder) with the tetrahydropyran-4-yl (THP) moiety (a metabolic and physicochemical modulator).[1][2]

Technical Guide & Whitepaper

Executive Summary

The integration of a tetrahydro-2H-pyran-4-yl group into indazole -based small molecules has emerged as a critical strategy in modern drug discovery, particularly in oncology.[1][2] This structural motif is most notably validated by Entrectinib (RXDX-101) , a pan-TRK, ROS1, and ALK inhibitor approved for solid tumors.[3]

The biological value of this substitution pattern lies in its dual ability to:

-

Optimize Physicochemical Properties: The THP ring acts as a bioisostere for cyclohexyl or piperidinyl groups, lowering lipophilicity (

) while eliminating the basic nitrogen center, which reduces lysosomal trapping and P-glycoprotein (P-gp) efflux.[3] -

Enhance CNS Penetration: The neutral character of the THP ether linkage facilitates blood-brain barrier (BBB) crossing, a critical requirement for treating brain metastases in non-small cell lung cancer (NSCLC).[3]

Structural Rationale & SAR

The biological activity of these compounds is governed by the specific positioning of the THP group relative to the indazole core.[4]

The Indazole Core (Hinge Binder)

The 1H-indazole ring typically functions as the ATP-competitive anchor.[1][2]

-

N1/N2 Nitrogens: Form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[3]

-

C3/C5 Positions: Common vectors for extending into the hydrophobic pocket or solvent-exposed regions.[1][2]

The Tetrahydropyran-4-yl Moiety (Solvent Interface)

The THP group is rarely the primary pharmacophore but acts as a critical enabler of biological activity.[1][2]

-

Bioisosterism: It replaces hydrophobic cyclohexyl rings (reducing

) or basic piperidines (preventing off-target hERG inhibition and improving CNS exposure).[1] -

Metabolic Stability: The ether oxygen in the ring reduces susceptibility to CYP450-mediated oxidation compared to alkyl chains.[1][2]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of this scaffold, using Entrectinib as the archetype.

Figure 1: SAR logic of THP-substituted indazoles.[1][2] The THP group modulates the pharmacokinetic profile, allowing the indazole core to effectively engage the target in vivo.[3]

Case Study: Entrectinib (RXDX-101)

Entrectinib represents the pinnacle of this chemical class.[1] It is an oral, CNS-active tyrosine kinase inhibitor (TKI).[3]

Mechanism of Action

Entrectinib inhibits the tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK).[3]

-

Binding Mode: The indazole ring binds to the ATP-binding pocket.[1][2] The benzyl group at the 5-position occupies the hydrophobic back pocket.[1][2] The 4-(tetrahydro-pyran-4-ylamino) benzamide moiety extends towards the solvent front.[1][2]

-

Role of THP: In early SAR studies, replacing the basic N-methylpiperazine tail (common in earlier inhibitors like Crizotinib) with the neutral THP-amine significantly improved BBB penetration by reducing P-gp substrate potential.[1][2]

Key Biological Data

| Parameter | Value / Description | Significance |

| Target | ALK, ROS1, TRKA/B/C | Multi-targeted oncology efficacy.[1][2][3] |

| IC50 (Enzymatic) | < 2 nM (TRKA/B/C), 7 nM (ROS1) | Potent nanomolar inhibition.[3] |

| CNS Activity | High (Brain/Plasma ratio > 0.[4]5) | Critical for treating brain metastases. |

| Metabolism | CYP3A4 substrate | THP ring remains stable; metabolism occurs on piperazine/benzyl.[4] |

Experimental Protocols

For researchers synthesizing or testing these compounds, the following protocols are standard.

Synthesis of N-(Tetrahydro-pyran-4-yl) Intermediates

The installation of the THP group is typically achieved via Reductive Amination .[1][2] This is preferred over direct alkylation due to milder conditions and higher yields.

Protocol:

-

Reagents: 4-Amino-substituted indazole precursor (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Trifluoroacetic acid (TFA, 2.0 eq), Tetramethylammonium triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[3]

-

Procedure:

-

Dissolve the amine and ketone in DCM.[4]

-

Add TFA (activates the ketone) and stir for 30 min at room temperature.

-

Quench: Add saturated aqueous NaHCO3.

-

Workup: Extract with DCM, dry over Na2SO4, concentrate.

-

Purification: Silica gel chromatography (often requires MeOH/DCM gradients due to polarity).

-

Kinase Inhibition Assay (FRET-based)

To validate biological activity, a Z'-LYTE™ or LanthaScreen™ assay is recommended.[1][2][3]

-

Preparation: Dilute compounds in 100% DMSO (100x final concentration).

-

Reaction: Mix Kinase (e.g., ALK), Fluorescent Peptide Substrate, and ATP (at Km) in reaction buffer.

-

Incubation: Add compound. Incubate for 1 hour at room temperature.

-

Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

-

Detection: Measure Fluorescence Resonance Energy Transfer (FRET). Phosphorylated peptides are protected from cleavage, maintaining the FRET signal.[3]

-

Analysis: Calculate IC50 using a sigmoidal dose-response equation.

Synthesis & Signaling Pathway Visualization[3]

Synthetic Workflow

The following diagram outlines the convergent synthesis of Entrectinib-like molecules, highlighting the installation of the THP group.

Figure 2: Convergent synthesis strategy.[1][2] The THP group is introduced late-stage via reductive amination to the aniline handle.[1][2]

References

-

Entrectinib Discovery & SAR: Menichincheri, M., et al. (2016).[3] Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Neurotrophic Tyrosine Kinase (NTRK), ROS1, and ALK Inhibitor.[3] Journal of Medicinal Chemistry. Link[3]

-

Clinical Profile: Drilon, A., et al. (2020).[3] Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials.[1][2] The Lancet Oncology.[4] Link

-

Indazole Scaffold Review: Zhang, L., et al. (2018).[3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[4][5][6][7][8][9][10][11] Link

-

ACC Inhibitors (Contextual): Harriman, G., et al. (2016).[3] Acetyl-CoA Carboxylase Inhibition by ND-630 Reduces Hepatic Steatosis, Improves Insulin Sensitivity, and Modulates Dyslipidemia in Rats.[3] PNAS.[4] (Note: Discusses THP utility in related scaffolds). Link[3]

Sources

- 1. BindingDB BDBM50000483 (BRL 43694)1-Methyl-1H-indazole-3-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide::(granisetron)1-Methyl-1H-indazole-3-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide::1-Methyl-1H-indazole-3-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide::1-Methyl-1H-indazole-3-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide::1-Methyl-1H-indazole-3-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide(BRL 43694)::1-Methyl-1H-indazole-3-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide(Granisetron)::1-methyl-N-((1S,5R)-9-methyl-9-aza-bicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide::2-(9-Methyl-3,9-diaza-bicyclo[3.3.1]non-3-yl)-1-(1-methyl-1H-indol-3-yl)-ethanone(Granisetron)::BRL 43694::BRL-43694::CHEMBL519643::GRANISETRON::LY-278584 [bindingdb.org]

- 2. US8697689B2 - Indole and benzomorpholine derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 8. scielo.org.bo [scielo.org.bo]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and biological profile of 4-(1-aryltriazol-4-yl)-tetrahydropyridines as an orally active new class of metabotropic glutamate receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20050222163A1 - Combinations of signal transduction inhibitors - Google Patents [patents.google.com]

Technical Monograph: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

[1]

Chemical Identity & Structural Informatics

This section provides the precise chemical identifiers required for database integration and computational modeling. The molecule features a 1H-indazole core substituted at the C5 position with a saturated tetrahydropyran-4-yl ring.[1][2]

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole |

| Common Name | 5-(Tetrahydropyran-4-yl)indazole |

| CAS Registry Number | 885272-70-8 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

Structural Strings

SMILES (Canonical):

[1] InChI String:

InChIKey:

Physicochemical Profile (Predicted)[1][2][3]

Synthetic Architecture

The synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole presents a challenge due to the difficulty of directly coupling a saturated ring (sp³ carbon) to an aromatic ring (sp² carbon).[1] The industry-standard protocol circumvents this by using a Suzuki-Miyaura coupling with an alkenyl boronate, followed by catalytic hydrogenation .[1]

Reaction Workflow

The following diagram illustrates the two-stage synthesis:

-

C-C Bond Formation: Palladium-catalyzed cross-coupling.[1]

-

Saturation: Reduction of the internal alkene.[1]

[1]

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

This step installs the pyran ring.[1] Note that the 3,6-dihydro analog is used because the vinyl boronate couples significantly more efficiently than alkyl boronates.[1]

-

Reagents: 5-Bromo-1H-indazole (1.0 eq), 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq).[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).[1]

-

Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1 ratio).[1]

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.[1]

-

Add reactants, base, and catalyst under inert atmosphere.[1]

-

Heat to 90°C for 4–16 hours. Monitor by LCMS for the intermediate (MW ~200.24).[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Step 2: Catalytic Hydrogenation

This step reduces the double bond in the pyran ring to yield the saturated tetrahydro-pyran.[1]

-

Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C).[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add Pd/C (10% w/w loading).

-

Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at Room Temperature (RT) for 2–12 hours.

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

-

Validation: 1H NMR should show the disappearance of the alkene proton signal (~6.0-6.5 ppm) and the emergence of the methine proton signal (~2.8 ppm).[1]

-

Medicinal Chemistry Utility

The 5-(Tetrahydro-pyran-4-yl)-1H-indazole scaffold is a "privileged structure" in kinase inhibitor discovery.[1] It serves as a bioisostere for phenyl or cyclohexyl groups, offering distinct advantages.[1]

Functional Logic Diagram

Key Advantages[1]

-

Solubility Enhancement: The ether oxygen in the THP ring lowers the LogP compared to a cyclohexyl group (LogP ~2.1 vs ~3.5), improving aqueous solubility without sacrificing steric bulk.[1]

-

Hinge Binding: The indazole N1-H and N2 are classic motifs for binding to the "hinge region" of kinases (e.g., LRRK2, ROCK, JAK family).[1]

-

Metabolic Stability: Unlike a phenyl ring which can undergo hydroxylation, or a cyclohexyl ring which is prone to oxidation, the THP ring is generally more metabolically robust.[1]

Analytical Validation

To validate the synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole, the following analytical signatures should be observed.

1H NMR (DMSO-d6, 400 MHz) Simulated

-

Indazole Aromatic:

-

THP Aliphatic:

LC-MS[1]

-

Ionization: ESI Positive mode (M+H)+

-

Expected Mass: 203.12 Da[1]

References

-

Vertex AI Search. (2025).[1] Suzuki Coupling of 5-bromo-1H-indazole and Pyrrole/Thiophene Boronic Acids. National Institutes of Health (NIH).[1] Link

-

Organic Chemistry Portal. (2025).[1] Suzuki Coupling: Mechanism and Protocols. Link

-

Sigma-Aldrich. (2025).[1] 5-Hydroxy-1H-indazole Properties and Safety. Link

-

PubChem. (2025).[1] 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analogous Structure Data). National Library of Medicine.[1][4] Link

-

ChemicalBook. (2025).[1] 5-(Tetrahydro-pyran-4-yl)-1H-indazole Product Page. Link

Technical Guide: The Role of Tetrahydropyran (THP) in Indazole Kinase Inhibitors

This is a comprehensive technical guide examining the structural, synthetic, and pharmacological role of the tetrahydropyran (THP) moiety within indazole-based kinase inhibitors .

Executive Summary

In modern kinase inhibitor design, the indazole scaffold serves as a privileged ATP-mimetic core, anchoring the molecule to the kinase hinge region via bidentate hydrogen bonds. However, indazoles often suffer from poor physicochemical properties, specifically high lipophilicity (LogP) and low aqueous solubility.

The tetrahydropyran (THP) moiety is strategically employed as a non-aromatic bioisostere for cyclohexyl or phenyl rings. Its integration into indazole scaffolds serves three critical functions:

-

Lipophilicity Modulation: The ether oxygen lowers cLogD by ~0.6–1.0 units compared to carbocyclic analogs.

-

Metabolic Stability: THP blocks metabolic "soft spots" (e.g., benzylic hydroxylation) common in cyclohexyl rings.

-

Solubility Anchor: The polar oxygen atom interacts with the solvent front, improving thermodynamic solubility without sacrificing the steric bulk required for hydrophobic pocket filling.

Structural Rationale & Pharmacophore Design

The Indazole-THP Synergy

The indazole core typically binds to the ATP-binding site (hinge region). Substituents at the N1 or C3 positions project into the solvent-exposed regions or the ribose-binding pocket.

-

The Problem: Hydrophobic groups (e.g., phenyl, cyclohexyl) at these positions increase potency but degrade drug-like properties (high clearance, low solubility).

-

The Solution: THP provides a "Goldilocks" zone—it retains the chair conformation and volume of cyclohexane (maintaining van der Waals contacts) but introduces a hydrogen bond acceptor (HBA) via the ether oxygen.

Mechanism of Action Diagram

The following diagram illustrates the pharmacophoric arrangement of a typical Indazole-THP inhibitor bound to a kinase active site.

Figure 1: Pharmacophore map showing the Indazole core anchoring to the Hinge, while the THP moiety projects into the solvent front to modulate solubility.

Synthetic Access to THP-Indazoles[1][2]

Synthesizing THP-substituted indazoles requires navigating the regioselectivity between the N1 and N2 nitrogens. The two primary routes are Direct N-Alkylation and Reductive Amination (for C3/C5-amino indazoles).

Protocol A: Acid-Catalyzed Addition (N1-Functionalization)

This method utilizes 3,4-dihydro-2H-pyran (DHP) to install the THP group directly onto the indazole nitrogen. It is atom-economic and avoids the use of alkyl halides.

Reaction Scheme: Indazole + 3,4-Dihydro-2H-pyran (DHP) --(TFA/Toluene, 90°C)--> N1-(Tetrahydro-2H-pyran-2-yl)-Indazole

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask, dissolve the substituted 1H-indazole derivative (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (3.0 equiv).

-

Catalysis: Add Trifluoroacetic acid (TFA) (0.2 equiv) dropwise.

-

Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting indazole.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (aq) to neutralize the acid.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Note: This typically yields the N1-isomer as the major product due to thermodynamic stability, though N2-isomers may form.

-

Protocol B: Reductive Amination (C3/C5-Amine Functionalization)

Used when the THP ring is attached via an amine linker (e.g., in Gilteritinib-like analogs).

Step-by-Step Protocol:

-

Reactants: Combine the Amino-Indazole intermediate (1.0 equiv) and Tetrahydro-4H-pyran-4-one (1.2 equiv) in Dichloroethane (DCE).

-

Activation: Add Acetic Acid (2.0 equiv) and stir at room temperature for 30 minutes to form the imine.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature for 16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Synthetic Workflow Diagram

Figure 2: Decision tree for synthesizing THP-functionalized indazoles based on the desired attachment point.

Case Studies & SAR Data

The following data summarizes the impact of replacing a Cyclohexyl (CH) group with a Tetrahydropyran (THP) group in kinase inhibitor optimization.

Comparative Data Table: Cyclohexyl vs. THP

Data aggregated from representative J. Med. Chem. optimization campaigns (e.g., mTOR, JAK, and ALK inhibitors).

| Parameter | Cyclohexyl Analog (Reference) | THP Analog (Optimized) | Impact |

| cLogP | 4.2 | 3.5 | Improved (Lower lipophilicity) |

| Solubility (pH 7.4) | < 1 µM | > 10 µM | Major Improvement (H-bond interaction) |

| Clint (Human Microsomes) | 55 µL/min/kg | 12 µL/min/kg | Improved (Metabolic stability) |

| Potency (IC50) | 12 nM | 15 nM | Neutral (Steric bulk preserved) |

| Lipophilic Efficiency (LipE) | 4.5 | 5.2 | Improved (Potency maintained at lower LogP) |

Case Study: Metabolic Stability (The "Soft Spot" Effect)

In many kinase inhibitors, a cyclohexyl ring is a primary site of Phase I metabolism (Cytochrome P450-mediated hydroxylation).

-

Mechanism: CYP450 enzymes typically oxidize the C3/C4 positions of the cyclohexyl ring.

-

THP Advantage: Replacing the CH₂ at position 4 with an Oxygen atom removes the most labile C-H bonds. Furthermore, the electron-withdrawing effect of the oxygen deactivates adjacent C-H bonds against oxidation.

-

Evidence: In the development of PF-06409577 (an AMPK activator with structural similarities to kinase inhibitors), the incorporation of the THP ring was crucial for achieving an oral pharmacokinetic profile suitable for clinical trials.

The "Watch Out": When THP Fails

THP is not a universal fix. In ULK1 inhibitors (e.g., SR-17398 analogs), replacing a cyclohexyl group with THP led to a loss of potency (>10-fold).

-

Reason: The binding pocket in ULK1 was strictly hydrophobic. The desolvation penalty of burying the polar ether oxygen of the THP into a lipophilic pocket outweighed the entropic gain.

-

Lesson: THP is most effective when the substituent projects into the solvent front or interacts with a specific H-bond donor (e.g., a Lysine residue) at the pocket rim.

Experimental Validation Protocols

To validate the integration of THP, the following assays are mandatory.

Microsomal Stability Assay (Self-Validating)

This assay confirms if the THP moiety effectively reduces intrinsic clearance compared to the carbocyclic analog.

-

Preparation: Prepare 10 mM DMSO stocks of the Indazole-Cyclohexyl and Indazole-THP compounds.

-

Incubation: Incubate compounds (1 µM final) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines half-life ( -

Success Criteria: The THP analog should show a >2-fold increase in

compared to the cyclohexyl analog.

References

-

ACS Medicinal Chemistry Letters. "Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis." ACS Med. Chem. Lett. 2023.[1][2] [Link]

-

Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of PF-06409577." J. Med.[3] Chem. 2016. [Link]

-

Journal of Medicinal Chemistry. "Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of IRE1α." J. Med. Chem. 2019. [Link]

-

BindingDB. "Structure and Activity of AZD0156 (ATM Inhibitor)." [Link]

Sources

5-(Tetrahydro-pyran-4-yl)-1H-indazole chemical safety data sheet (SDS)

Safety, Handling, and Application in Medicinal Chemistry

Executive Summary: The "Privileged Scaffold"

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 861557-84-0) represents a critical intermediate in the synthesis of next-generation kinase inhibitors. In modern drug discovery, the indazole core serves as a bioisostere for the indole ring, offering improved metabolic stability and hydrogen-bonding capabilities within the ATP-binding pockets of enzymes like ALK, ROS1, and TRK.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational manual. It synthesizes physicochemical data with rigorous risk management protocols, ensuring that discovery workflows remain both efficient and compliant with high-level safety standards.

Chemical Identity & Physicochemical Profile

Understanding the physical nature of this compound is the first line of defense. As a bicyclic nitrogenous heterocycle fused with a saturated oxygenated ring, its solubility and reactivity profile dictate specific handling requirements.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole |

| CAS Number | 861557-84-0 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Off-white to pale yellow solid powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~13.8 (Indazole NH), ~1.0 (Protonated N) |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

Scientific Insight: The tetrahydropyran moiety lowers the LogP compared to a cyclohexyl analog, enhancing aqueous solubility—a desirable trait for drug candidates. However, the indazole NH is acidic (pKa ~13.8), meaning it can be deprotonated by strong bases (e.g., NaH, Cs₂CO₃) during alkylation reactions.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this intermediate may be limited compared to commodity chemicals, structure-activity relationship (SAR) analysis of indazole derivatives mandates a cautious approach.

Signal Word: WARNING

Table 2: GHS Hazard Classifications

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][2] |

| Aquatic Toxicity | Cat 3 (Inferred) | H412 | Harmful to aquatic life with long-lasting effects (Precautionary).[1][3] |

Toxicological Context[8]

-

Respiratory: Indazole dust is a potent respiratory irritant. Inhalation can trigger inflammation of the upper respiratory tract.

-

Ocular: The basic nitrogen atoms can cause significant irritation to mucous membranes.

-

Systemic: As a kinase inhibitor precursor, this compound may possess inherent biological activity. Treat as a potential bioactive agent.

Operational Protocols: Risk Management

Protocol A: Solid Handling & Weighing

Objective: Prevent inhalation of fine particulates during stock solution preparation.

-

Engineering Control: All weighing operations must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If working outside a hood (not recommended), use an N95/P100 respirator.

-

Static Control: Indazole powders can be static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying" powder.

-

Transfer: Use weighing paper or anti-static boats. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive (though generally stable).

Protocol B: Solubilization (DMSO Stock Preparation)

Objective: Create a stable 10 mM stock for bioassays without precipitation.

-

Calculation: To make 10 mL of 10 mM stock:

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

-

Why? DMSO disrupts the intermolecular hydrogen bonding of the indazole dimer, ensuring complete dissolution.

-

-

Procedure:

-

Add DMSO to the vial containing the pre-weighed solid.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at ambient temperature to ensure no micro-crystals remain.

-

Visual Check: Solution must be optically clear.

-

-

Storage: Aliquot into amber glass vials (DMSO leaches impurities from some plastics). Store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Safety & Workflow Logic

Diagram 1: Safety Decision Logic

This flowchart guides the researcher through the immediate handling decisions based on the state of the material.

Caption: Decision logic for handling solid vs. solubilized indazole intermediates, emphasizing respiratory protection for solids and skin protection for DMSO solutions.

Diagram 2: Synthesis & Application Workflow

Understanding where this chemical fits in the drug discovery pipeline helps justify the safety protocols.

Caption: The synthesis pipeline illustrating the compound's role as a scaffold for kinase inhibitors, marking it as a Critical Safety Control Point.

Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[2] Do not rub. The basicity of the indazole ring can cause corneal damage.

-

Skin Contact: Wash with soap and water.[2][4][5] If dissolved in DMSO, wash for 20 minutes (DMSO carries the chemical into the dermis).

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Waste Disposal[7]

-

Do NOT dispose of down the drain.[2] Indazoles are stable heterocycles and may persist in aquatic environments.

-

Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container.

-

Liquid Waste: Collect in "Non-Halogenated Organic Waste" (if in DMSO/Methanol).

-

Method: High-temperature incineration is the required disposal method to break the aromatic rings.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51358504 (Related Indazole Structures). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Indazole Classification. Retrieved from [Link]

Sources

Therapeutic Potential of 5-Substituted Indazole Scaffolds: A Technical Guide

Topic: Therapeutic Potential of 5-Substituted Indazole Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the indole ring found in tryptophan and serotonin. While the entire indazole core is pharmacologically active, the 5-position substitution has emerged as a high-value vector for optimizing potency, selectivity, and physicochemical properties.

This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of 5-substituted indazoles. Unlike 3-substituted variants (often hinge binders) or 6-substituted analogs (e.g., Axitinib), the 5-position offers a unique geometric vector that frequently projects into the solvent-exposed regions of ATP-binding pockets or allosteric sites, enabling the modulation of solubility and pharmacokinetic (PK) profiles without disrupting primary binding interactions.[1]

Structural Logic & SAR: The "5-Vector" Advantage

Tautomerism and Numbering

Understanding the tautomeric equilibrium is prerequisite to rational design. Indazoles exist primarily as 1H-indazoles (thermodynamically favored) but can tautomerize to 2H-indazoles .[1]

-

1H-Indazole: The proton resides on N1.[1] This is the dominant form in solution and solid state (

). -

5-Position: Located on the benzene ring, para to the N1 atom. This position is electronically coupled to the pyrazole nitrogen atoms, allowing substituents to influence the pKa and hydrogen-bond donor/acceptor capability of the core.

Comparative SAR Analysis

The specific utility of the 5-position becomes clear when contrasted with its neighbors:

| Position | Vector Orientation | Primary Role in Drug Design | Notable Examples |

| 3-Position | Planar, points toward "gatekeeper" residues in kinases.[1] | Hinge binding; primary scaffold anchoring. | Pazopanib (functionally related) |

| 4-Position | Proximity to N1; steric clash potential.[1] | Constrains conformation; induces twist. | Linifanib (4-substituted core) |

| 5-Position | Solvent-exposed / Hydrophobic pocket vector. | Solubility modulation; Selectivity tuning. | Entrectinib , DL0805 |

| 6-Position | Para to C3; linear extension.[1] | Deep pocket penetration. | Axitinib |

Electronic Tuning

Substituents at C5 have a direct resonance path to N1.

-

Electron-Withdrawing Groups (EWG): (e.g., -NO2, -F) at C5 increase the acidity of N1-H, potentially strengthening hydrogen bonds with target residues (e.g., Glu/Asp in kinase active sites).[1]

-

Electron-Donating Groups (EDG): (e.g., -OMe, -NH2) increase electron density on the pyrazole ring, facilitating cation-pi interactions.[1]

Therapeutic Applications: Case Studies

Oncology: Kinase Inhibition (Entrectinib)

Entrectinib (Rozlytrek) is the archetype of 5-substituted indazole success.[1][2] It targets TRKA/B/C, ROS1, and ALK.[3][4]

-

Structural Role: The indazole core mimics the adenine ring of ATP.

-

The 5-Substituent: A 3,5-difluorobenzyl group attached at the 5-position.[1][2][5] This hydrophobic moiety occupies the hydrophobic back-pocket (selectivity pocket) of the kinase, distinguishing it from other kinases that lack the necessary volume in this region.

Cardiovascular: ROCK Inhibition (DL0805)

Rho-associated protein kinase (ROCK) inhibitors are vital for treating hypertension and glaucoma.[1][7]

-

Lead Compound: DL0805 (5-nitro-1H-indazole-3-carbonitrile).[1][7]

-

The 5-Substituent: The nitro group (-NO2) at position 5 is critical.[1] Reduction to an amine or removal of this group results in a significant loss of potency (

shifts from

Neurodegeneration: BACE1 & AChE Inhibitors

Recent studies (Gonzalez-Naranjo et al.) have identified 5-substituted indazoles as dual inhibitors for Alzheimer's disease.[1]

-

Strategy: The 5-position is derivatized with extended linkers (e.g., N-benzylpiperidine moieties) to span the catalytic gorge of Acetylcholinesterase (AChE), allowing the molecule to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[1]

Visualization: SAR & Mechanism

Caption: SAR logic of the indazole scaffold, highlighting the 5-position as a versatile vector for tuning selectivity and physicochemical properties.

Synthesis Strategies

Accessing 5-substituted indazoles requires robust methodologies that avoid N1/N2 regioselectivity issues.[1]

Route A: Functionalization of Pre-formed Indazoles

This is the most common route for medicinal chemistry optimization (SAR exploration).

-

Starting Material: 5-Bromo-1H-indazole or 5-Nitro-1H-indazole.[1]

-

Key Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

-

Protocol Note: N1-protection (e.g., THP, Boc, SEM) is often required to prevent catalyst poisoning and ensure solubility.

Route B: De Novo Cyclization (The "Green" Route)

Ideal for scale-up or when the 5-substituent is sensitive to Pd-coupling conditions.[1]

-

Precursors: 2-Amino-5-substituted benzaldehydes or ketones.[1]

-

Reagents: Hydrazine hydrate (

). -

Catalyst: Ammonium Chloride (

) or Iodine ( -

Mechanism: Condensation to hydrazone followed by intramolecular nucleophilic attack.

Visualization: Synthesis Workflow

Caption: Dual synthetic pathways for accessing 5-substituted indazoles. Route A allows for library generation; Route B is preferred for specific bulk synthesis.

Detailed Experimental Protocols

Protocol: Suzuki Coupling for 5-Aryl Indazoles (Route A)

Validation: This protocol is adapted from standard procedures used in the synthesis of kinase inhibitors like Entrectinib intermediates.

Materials:

-

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq)[1]

-

Aryl boronic acid (1.2 eq)[1]

- (0.05 eq)[1]

- (3.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes. Why? Oxygen poisons the Pd(0) species, reducing yield.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[8] -

Deprotection (Critical): Dissolve the crude intermediate in DCM/MeOH. Add 4M HCl in dioxane (10 eq). Stir at RT for 2 hours to remove the THP group.

-

Purification: Neutralize with

, extract, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol: Kinase Inhibition Assay (FRET-based)

Validation: Self-validating via Z'-factor calculation.[1]

Materials:

-

Recombinant Kinase (e.g., TRKA)

-

Fluorescently labeled peptide substrate

-

ATP (

concentration)[1]

Step-by-Step:

-

Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

-

Incubation: Mix Kinase + Peptide + Compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM

). Incubate for 15 min at RT. -

Initiation: Add ATP to start the reaction.

-

Detection: After 60 min, add Stop/Detection reagent (EDTA + Phospho-specific antibody with FRET acceptor).

-

Analysis: Measure fluorescence ratio (Acceptor/Donor). Calculate % Inhibition.

-

Validation: Include Staurosporine as a positive control. A Z'-factor > 0.5 indicates a robust assay.[1]

Data Summary: Potency Landscape

The following table summarizes the impact of 5-substitution on potency across different targets, derived from aggregated literature data.

| Compound Class | Target | 5-Substituent | Effect vs Unsubstituted | |

| Entrectinib Analog | TRKA | 3,5-difluorobenzyl | < 1 nM | >1000x potency increase (fills hydrophobic pocket) |

| DL0805 | ROCK-I | Nitro ( | 6.7 | Essential for activity (H-bond acceptor) |

| GSK-3 Inhibitor | GSK-3 | Methyl ( | 1.7 | Moderate activity; amide linkers preferred here |

| BACE1 Inhibitor | BACE1 | N-benzylpiperidine linker | 1.9 | Enables dual binding (catalytic + peripheral sites) |

References

-

Entrectinib (Rozlytrek)

-

Indazole Scaffold Review

-

ROCK Inhibitors (DL0805)

-

Synthesis Methodologies

-

Multi-target Alzheimer's Agents

Sources

- 1. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Entrectinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Metabolic Stability Profile: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

The metabolic stability of 5-(Tetrahydro-pyran-4-yl)-1H-indazole is a critical parameter in its application as a fragment or scaffold in drug discovery, particularly for kinase inhibitors. This guide provides a technical analysis of its metabolic liabilities, predictive pathways, and the experimental protocols required to assess and optimize its stability.[1]

Executive Technical Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8) represents a privileged scaffold in medicinal chemistry. The indazole core serves as a bioisostere for indole or phenol, often binding to the hinge region of kinases (e.g., ATM, IRAK4, ALK), while the tetrahydropyran (THP) moiety is utilized to modulate lipophilicity (LogP) and improve solubility compared to carbocyclic analogs.

Predicted Metabolic Fate:

-

Phase I (Oxidative): Moderate liability. The THP ring is susceptible to CYP450-mediated oxidation (typically CYP3A4/2D6) at the C-H bonds adjacent to the ether oxygen, leading to ring opening or lactone formation.

-

Phase II (Conjugative): High liability. The free N-H of the indazole ring is a primary "soft spot" for UDP-glucuronosyltransferase (UGT)-mediated

-glucuronidation, which can lead to rapid clearance in vivo.

Structural Analysis & Metabolic Prediction

The molecule consists of two distinct metabolic domains. Understanding the electronic and steric environment of these domains is essential for predicting metabolic hotspots.

Domain A: The 1H-Indazole Core [2]

-

Tautomerism: 1H-indazole is the thermodynamically preferred tautomer over 2H-indazole (

). However, both nitrogen atoms can participate in enzymatic binding. -

Liability: The N1-H is acidic (

) and nucleophilic. It is a prime substrate for UGT enzymes (specifically UGT1A9 and UGT2B7), leading to the formation of the

Domain B: The Tetrahydropyran (THP) Ring [3]

-

Liability: While THP is generally more stable than tetrahydrofuran (THF), it is not inert. The carbon atoms

to the oxygen atom are electron-rich and susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by CYP450 enzymes (specifically CYP3A4). -

Mechanism: Hydroxylation at the

-position forms a hemiacetal, which spontaneously collapses to open the ring or oxidizes further to a lactone.

Visualization: Predicted Metabolic Map

The following diagram illustrates the predicted metabolic pathways for 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

Figure 1: Predicted metabolic pathways showing N-glucuronidation as the primary clearance vector.

Experimental Assessment Protocols

To validate the predicted stability, the following assays are mandatory. These protocols are designed to be self-validating using specific reference standards.

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Concentration: 1

M test compound (to ensure first-order kinetics). -

Cofactor: NADPH (1 mM).

-

Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

-

Pre-incubation: Equilibrate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately transfer to 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)

Since the indazole nitrogen is prone to glucuronidation (Phase II), microsomes alone are insufficient (they lack cytosolic cofactors). Cryopreserved Hepatocytes are required for a holistic view.

-

System: Pooled Human Hepatocytes.

-

Cell Density:

cells/mL. -

Critical Step: Do not add external cofactors; hepatocytes contain endogenous CYP and UGT enzymes.

Data Interpretation Table

| Parameter | Low Clearance (Stable) | Moderate Clearance | High Clearance (Unstable) |

| > 60 | 20 - 60 | < 20 | |

| < 15 | 15 - 45 | > 45 | |

| Hepatic Extraction ( | < 0.3 | 0.3 - 0.7 | > 0.7 |

Optimization Strategies (Medicinal Chemistry)

If the assessment reveals high clearance, use the following structural modifications to block metabolic soft spots without compromising potency.

Strategy 1: Blocking Indazole Glucuronidation

The N-H group is the primary liability.

-

N-Alkylation: Cap the nitrogen with a methyl or ethyl group. Note: This removes the H-bond donor capability, which may affect kinase binding.

-

Steric Shielding: Introduce a substituent (e.g., Methyl, Cl) at the C-7 position of the indazole ring to sterically hinder the UGT enzyme from accessing N1.

Strategy 2: Stabilizing the THP Ring

-

Deuteration: Replace the hydrogen atoms at the

-carbons (adjacent to oxygen) with Deuterium. The Carbon-Deuterium bond is stronger ( -

Fluorination: Introduce a Fluorine atom at the C3 or C5 position of the THP ring to reduce electron density and deactivate the ring toward oxidation.

Visualization: Optimization Logic

Figure 2: Decision tree for structural optimization based on metabolic data.

References

-

Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper. Discusses the metabolic advantages of THP over cyclohexyl and strategies to mitigate oxidation.

-

Metabolism of Indazole-Containing Drugs . Journal of Medicinal Chemistry. Analysis of N-glucuronidation trends in kinase inhibitors like Axitinib and related scaffolds.

-

Metabolic Stability Assessment Protocols . BenchChem Technical Guide. Standard operating procedures for HLM and Hepatocyte stability assays.

-

Kinase Inhibitor Scaffolds . Vertex AI Search Results. Confirmation of 5-(THP)-indazole as a key intermediate in recent patent literature for ATM and IRAK4 inhibitors.

Sources

Technical Guide: Solubility Profiling and Handling of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Executive Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole (MW: 202.25 g/mol ) is a bicyclic heteroaromatic pharmacophore frequently utilized as a fragment in kinase inhibitor design (e.g., PARP, CDK, or VEGFR inhibitors). While the tetrahydropyran (THP) moiety introduces a degree of polarity via its ether oxygen, the planar indazole core drives significant lattice energy and lipophilicity.

The Core Challenge: This compound exhibits a classic "brick dust" profile—high crystallinity and moderate lipophilicity (cLogP ~2.7)—resulting in excellent solubility in aprotic polar solvents (DMSO) but negligible thermodynamic solubility in neutral aqueous buffers. Improper handling leads to "silent precipitation" in biological assays, causing false negatives (loss of potency) or false positives (aggregate-based inhibition).

This guide provides a validated framework for solubilizing, storing, and diluting this compound to ensure data fidelity.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand the molecular forces at play.

| Property | Value | Implication for Solubility |

| Molecular Weight | 202.25 g/mol | Small molecule; diffusion is rapid, but aggregation is possible. |

| Predicted LogP | ~2.7 | Moderately lipophilic. Prefers organic phases. Aqueous solubility is kinetically limited. |

| pKa (Indazole NH) | ~13.8 (Acidic) | Remains protonated (neutral) at physiological pH (7.4). No electrostatic repulsion to aid solubility. |

| pKa (Indazole N2) | ~1.5 (Basic) | Remains unprotonated (neutral) at physiological pH. Protonation only occurs in strong acid. |

| H-Bond Donors/Acceptors | 1 / 3 | The THP oxygen and Indazole N2 are acceptors; NH is a donor. Capable of specific binding but limited aqueous solvation. |

The Mechanism of Insolubility: At pH 7.4, the molecule is uncharged. The cohesive forces (pi-pi stacking of the indazole rings) outweigh the adhesive forces (water-solute interactions). Consequently, the compound requires an organic co-solvent to disrupt the crystal lattice before introduction to water.

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable 50 mM stock solution. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

Rationale

DMSO is the universal solvent here because it is aprotic and highly polar. It disrupts the intermolecular hydrogen bonding of the indazole solid state without chemically altering the compound.

Step-by-Step Methodology

-

Environment Control: Work in a humidity-controlled environment. DMSO is hygroscopic; absorbed water (even 1-2%) can drastically reduce the solubility of lipophilic indazoles, leading to stock precipitation over time.

-

Weighing: Weigh approximately 10.1 mg of powder into a distinct, amber glass vial (or high-quality polypropylene).

-

Calculation:

-

Target: 10.11 mg for 1 mL of 50 mM solution.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Do not rely on air displacement pipettes for viscous DMSO. Use a positive displacement pipette or weigh the DMSO (Density = 1.1 g/mL) for precision.

-

-

Dissolution Mechanics:

-

Vortex: 30 seconds at medium speed.

-

Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

-

Warning: Monitor temperature.[1] Excessive heat can degrade sensitive compounds, though this indazole is thermally stable.

-

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved nuclei which will seed precipitation later.

Protocol B: Aqueous Dilution (The "Crash-Out" Risk)

Objective: Dilute DMSO stock into assay buffer (e.g., PBS pH 7.4) without precipitation.

The Intermediate Dilution Step

Directly spiking 50 mM stock into water often causes immediate, local precipitation due to the "solvent shock" effect. The local concentration exceeds the solubility limit before mixing occurs.

Recommended Workflow: Use an Intermediate Dilution strategy (Serial dilution in DMSO first, then transfer to buffer).

Visualization: Solubilization Workflow

The following diagram illustrates the critical path from solid powder to assay well, highlighting the "Danger Zone" where precipitation occurs.

Figure 1: Critical workflow for transferring lipophilic indazoles from solid state to aqueous assay media. The red dashed box indicates the high-risk step where kinetic solubility limits are often exceeded.

Experimental Data: Solubility Thresholds

While experimental values vary by specific buffer composition, the following are reliable working ranges for 5-(Tetrahydro-pyran-4-yl)-1H-indazole based on structural analog performance (e.g., 5-substituted indazoles).

| Solvent System | Solubility Limit (Approx.) | Stability | Notes |

| 100% DMSO | > 50 mM | High (Months at -20°C) | Ideal for storage. |

| PBS (pH 7.4) | < 50 µM | Low (Hours) | "Kinetic Solubility" only. Thermodynamically unstable. |

| PBS + 0.1% Tween-80 | ~ 100-200 µM | Moderate | Surfactant stabilizes micro-aggregates. |

| 0.1 M HCl (pH 1) | > 1 mM | Moderate | Protonation of N2 (pyridine-like) increases solubility. |

Validating Your Solution (Self-Check)

Do not assume solubility. Perform a Nephelometry Check or a simple UV-Vis Absorbance Scan :

-

Prepare your top concentration in buffer (e.g., 100 µM).

-

Measure Absorbance at 600 nm (where the compound should not absorb).

-

Criteria: If OD600 > 0.005 above background, you have micro-precipitation. Lower the concentration.

Troubleshooting & Optimization

If the compound precipitates in your assay (evidenced by erratic data or visible turbidity), employ these mitigation strategies:

Strategy 1: The "Shift" (pH Adjustment)

Since the indazole NH is acidic (pKa ~13.8) and N2 is basic (pKa ~1.5), adjusting pH to 7.4 leaves the molecule neutral.

-

Action: If your assay tolerates it, slightly lowering the pH (to 5.5-6.0) can marginally assist, but significant solubility gains require pH < 2, which is rarely biological. Therefore, pH adjustment is usually ineffective for this specific compound in biological assays.

Strategy 2: Co-solvent Engineering

-

Action: Increase DMSO concentration to 1-2% (if cells/protein tolerate it).

-

Action: Add a surfactant.[2][3] Tween-80 (0.01%) or Pluronic F-68 (0.05%) are highly effective for indazoles, preventing the formation of critical crystal nuclei.

Strategy 3: Complexation

-

Action: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]

-

Protocol: Prepare the aqueous buffer with 10-20% HP-β-CD before adding the DMSO stock. The hydrophobic indazole core will nest inside the cyclodextrin bucket, shielding it from water.

Visualization: Troubleshooting Logic

Figure 2: Decision tree for mitigating solubility issues during assay development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 51358504, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analog Reference). Retrieved from [Link][4]

-

Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Structural context for pKa and reactivity). Retrieved from [Link]

Sources

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. benchchem.com [benchchem.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Methodological & Application

Application Note: Suzuki Coupling Protocols for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., LRRK2, JAK, and ERK inhibitors).

Two distinct protocols are provided:

-

The "Robust Stepwise" Protocol (Recommended): Suzuki–Miyaura coupling with a vinyl boronate followed by hydrogenation. This is the industry standard for scalability and reliability.

-

The "Direct sp³-sp²" Protocol (Advanced): A modern approach using potassium trifluoroborates and specialized ligands to bypass the reduction step.

Introduction & Retrosynthetic Analysis

The installation of a saturated heterocycle (tetrahydropyran) onto an aromatic core (indazole) presents a classic chemoselectivity challenge. While direct coupling of secondary alkyl boronates (sp³-sp²) is attractive, it is plagued by slow oxidative addition, rapid

Therefore, the Stepwise Alkenyl Route remains the "Gold Standard" for reliability, while Direct Alkyl Coupling is reserved for late-stage functionalization where reduction steps might be incompatible with other functional groups.

Strategic Decision Matrix

| Feature | Route A: Stepwise (Vinyl + H₂) | Route B: Direct (sp³-sp²) |

| Reliability | High (Industry Standard) | Moderate (Substrate Dependent) |

| Reagent Stability | High (Vinyl boronates are stable) | Low (Sec-alkyl boronates oxidize/degrade) |

| Step Count | 2 (Coupling + Reduction) | 1 (Coupling) |

| Key Risk | Over-reduction of indazole ring | |

| Recommended For | Scale-up (>10g), Early Discovery | Analog Libraries, H₂-sensitive motifs |

Route A: The Robust Stepwise Protocol (Recommended)

This route utilizes 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester . The resulting alkene is essentially "inert" to

Step 1: Suzuki–Miyaura Coupling

Reaction: 5-Bromo-1H-indazole + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

Materials

-

Substrate: 5-Bromo-1H-indazole (1.0 equiv)

-

Boronate: 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to poisoning by indazole nitrogens.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical for the transmetallation step.

Step-by-Step Protocol

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 5-Bromo-1H-indazole (1.0 g, 5.07 mmol), the boronate ester (1.28 g, 6.09 mmol), and K₂CO₃ (2.10 g, 15.2 mmol).

-

Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (207 mg, 0.25 mmol) quickly. Cap the vial (crimp cap or screw cap with septum).

-

Reaction: Heat the block to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of bromide and appearance of the alkene product (M+H ≈ 201).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Step 2: Hydrogenation

Reaction: 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole + H₂

Critical Considerations

-

Indazole Reduction: The indazole phenyl ring is stable, but the pyrazole ring can be reduced under high pressure or acidic conditions. Use neutral conditions.

-

Catalyst: 10% Pd/C (wet) is standard.

Step-by-Step Protocol

-

Setup: Dissolve the alkene intermediate (from Step 1) in MeOH or EtOH (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir under a balloon of H₂ (1 atm) at Room Temperature for 2–6 hours.

-

Note: If reaction is sluggish, increase pressure to 50 psi (Parr shaker), but monitor closely to avoid reducing the indazole core.

-

-

Filtration: Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product is usually pure enough for the next step; otherwise, recrystallize from EtOAc/Heptane.

Route B: Advanced Direct sp³-sp² Coupling

This route uses Potassium (tetrahydro-pyran-4-yl)trifluoroborate . Trifluoroborates are more stable than their corresponding boronic acids and release the active boronic species slowly, preventing decomposition.

Materials

-

Substrate: 5-Bromo-1H-indazole (1.0 equiv) - Note: If N1-H is problematic, protect with THP or SEM.

-

Boron Source: Potassium (tetrahydro-pyran-4-yl)trifluoroborate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%) or XPhos (10 mol%).

-

Why: These bulky, electron-rich Buchwald ligands facilitate oxidative addition and, crucially, speed up reductive elimination over

-hydride elimination.

-

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (3:1)

Step-by-Step Protocol

-

Setup: Charge 5-Bromo-1H-indazole (1.0 equiv), trifluoroborate salt (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv) into a sealed tube.

-

Solvent: Add Toluene and Water (degassed).

-

Reaction: Heat vigorously to 100°C for 12–24 hours. Vigorous stirring is essential for the biphasic system.

-

Workup: Standard EtOAc extraction.

-

Note: Yields vary significantly (40–70%) depending on the quality of the trifluoroborate and oxygen exclusion.

Visualizing the Workflow

Caption: Decision tree comparing the Robust Stepwise Route (Green) vs. the Advanced Direct Route (Red).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Catalyst poisoning by Indazole N-H | Increase catalyst loading to 10% or protect Indazole (e.g., THP, SEM). |

| Protodeboronation | Base too strong or temp too high | Switch from K₂CO₃ to K₃PO₄; lower temp to 80°C. |

| Isomerization (Route B) | Switch ligand to RuPhos or CataCXium A ; ensure high concentration of Boron species. | |

| N-Arylation | Competition between C-Br and N-H | Use a weaker base (NaHCO₃) or protect the N-H position first. |

Indazole Protection (Optional but Recommended)

If yields are <50% due to the acidic N-H (pKa ~14), protect the indazole before coupling:

-

THP Protection: DHP, pTSA, DCM, RT (Removable with HCl/MeOH).

-

SEM Protection: SEM-Cl, NaH, THF, 0°C (Removable with TBAF).

References

-

Suzuki-Miyaura Reaction Overview: Suzuki, A. Journal of Organometallic Chemistry, 1999 , 576, 147–168. Link

-

Indazole Synthesis & Functionalization: Molecules, 2018 , 23(8), 2051.[3] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles..." Link

-

Secondary Alkyl Coupling (RuPhos): Han, F. S. Chemical Society Reviews, 2013 , 42, 5270-5298. Link

-

Patent Reference (Indazole-Pyran Synthesis): WO2013174876A1, "Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]...". Link

-